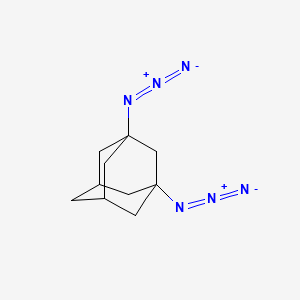
D,L-Dropropizine N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D,L-Dropropizine N-Oxide is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.32 g/mol . It is a derivative of dropropizine, which is known for its antitussive (cough suppressant) properties . This compound is primarily used in pharmaceutical research and development, particularly as a reference standard for analytical testing .
Vorbereitungsmethoden
The synthesis of D,L-Dropropizine N-Oxide involves the oxidation of dropropizine. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction typically takes place in an organic solvent like methanol or ethanol, and the temperature is maintained at a moderate level to ensure the stability of the product . Industrial production methods may involve similar oxidation processes but on a larger scale, with additional purification steps to achieve high purity levels .
Analyse Chemischer Reaktionen
D,L-Dropropizine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to dropropizine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
D,L-Dropropizine N-Oxide has several scientific research applications:
Wirkmechanismus
The mechanism of action of D,L-Dropropizine N-Oxide is related to its parent compound, dropropizine. It acts as a peripheral antitussive by modulating sensory neuropeptide levels within the respiratory tract . This modulation inhibits the cough reflex by acting on airway sensory nerves . The exact molecular targets and pathways involved include the inhibition of C-fibres and the release of sensory neuropeptides .
Vergleich Mit ähnlichen Verbindungen
D,L-Dropropizine N-Oxide can be compared with other similar compounds such as:
Levodropropizine: Another isomer of dropropizine with similar antitussive properties but different stereochemistry.
Dropropizine: The parent compound, which is also used as a cough suppressant.
This compound is unique due to its specific oxidation state and its use as a reference standard in analytical testing .
Eigenschaften
CAS-Nummer |
152323-00-7 |
|---|---|
Molekularformel |
C13H20N2O3 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
3-(1-oxido-4-phenylpiperazin-1-ium-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C13H20N2O3/c16-11-13(17)10-15(18)8-6-14(7-9-15)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2 |
InChI-Schlüssel |
PLWDVKPSKVPUMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[N+](CCN1C2=CC=CC=C2)(CC(CO)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


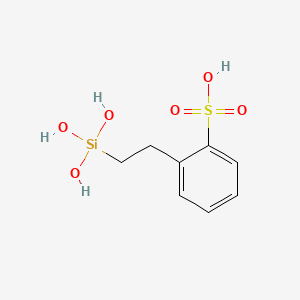
![(16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione](/img/structure/B13406756.png)

![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)
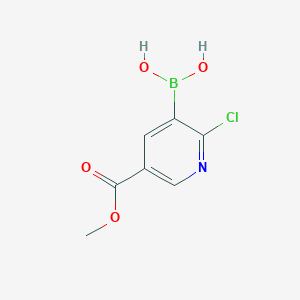
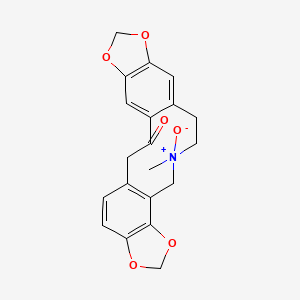
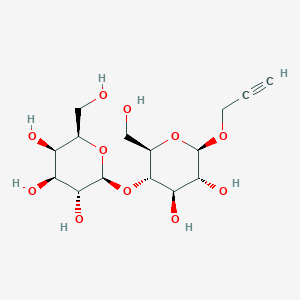
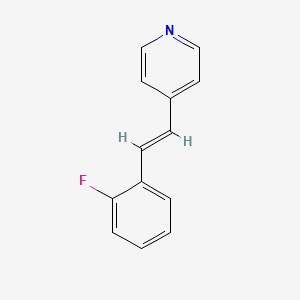

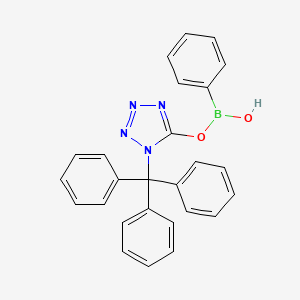
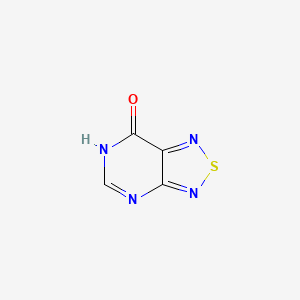
![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)
